molecular formula C25H26N2O6S B2732708 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide CAS No. 887219-26-3

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide

カタログ番号: B2732708
CAS番号: 887219-26-3
分子量: 482.55
InChIキー: KUXVRSUZGWUOLG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzodioxole moiety, a morpholinoethyl group, and a 4-phenoxybenzenesulfonamide backbone. For instance, compounds with benzodioxol-5-yl and morpholinoethyl substituents, such as those in and , suggest that the target molecule likely exhibits enhanced solubility and bioavailability due to the morpholine ring’s polarity and the benzodioxole group’s lipophilic aromatic system . The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to protein binding via hydrogen bonding or π-stacking interactions .

特性

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c28-34(29,22-9-7-21(8-10-22)33-20-4-2-1-3-5-20)26-17-23(27-12-14-30-15-13-27)19-6-11-24-25(16-19)32-18-31-24/h1-11,16,23,26H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXVRSUZGWUOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide is C20H23N3O5SC_{20}H_{23}N_{3}O_{5}S with a molecular weight of 425.5 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

The precise mechanisms by which N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide exerts its biological effects are not fully elucidated. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity: Similar sulfonamides inhibit key enzymes involved in bacterial metabolism and proliferation.
  • Induction of Apoptosis: Compounds with analogous structures have been shown to activate apoptotic pathways in cancer cells.
  • Modulation of Neurotransmitter Systems: Potential interactions with serotonin or dopamine receptors may underlie any observed neuropharmacological effects.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Demonstrated antibacterial activity against various strains; effective at low concentrations.
Reported anticancer properties in vitro; induced apoptosis in breast and colon cancer cell lines.
Investigated anti-inflammatory effects; showed reduction in cytokine production in animal models.

Future Directions

Further research is needed to comprehensively understand the pharmacological profile of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide. Key areas for future investigation include:

  • In Vivo Studies: Assessing the efficacy and safety of the compound in animal models.
  • Mechanistic Studies: Elucidating the specific pathways through which the compound exerts its effects.
  • Clinical Trials: Evaluating its potential therapeutic applications in humans.

類似化合物との比較

Key Observations :

  • The piperazine derivative exhibits a significantly higher yield (25% vs. 7%), likely due to the methylpiperazine group’s superior nucleophilicity in the coupling reaction.
  • Both compounds share similar purity (>97%), indicating comparable stability during synthesis.

Sulfonamide vs. Sulfonyl-Containing Triazoles

reports sulfonyl-linked 1,2,4-triazole derivatives (e.g., compounds [7–9]), which differ from the target sulfonamide in their heterocyclic core. These triazoles exhibit tautomerism, existing predominantly as thiones with νC=S bands at 1247–1255 cm⁻¹ in IR spectra, unlike sulfonamides, which show characteristic S=O stretches near 1150–1350 cm⁻¹ .

Functional Implications :

  • Sulfonamides (target compound) may exhibit stronger hydrogen-bonding capacity due to the –SO₂–NH– group, whereas triazoles rely on thione sulfur for coordination.
  • Triazoles in are synthesized via NaOH-mediated cyclization, contrasting with sulfonamide coupling methods (e.g., HATU/DIPEA in ) .

Benzimidazole and Acrylonitrile Derivatives with Benzodioxole Moieties

and describe benzimidazoles (e.g., compound 4d ) and acrylonitriles (e.g., compound 27 ) bearing benzodioxol-5-yl groups.

Feature Target Sulfonamide Benzimidazole (4d) Acrylonitrile (27)
Core Structure Sulfonamide Benzimidazole Acrylonitrile
Benzodioxole Position Attached to morpholinoethyl sidechain Directly fused to benzimidazole Part of acrylonitrile sidechain
Synthesis Yield Not reported Moderate (e.g., 45% in ) Variable (e.g., 20–45% in )
Key Spectral Data Expected S=O stretches (IR) NH stretches at 3150–3319 cm⁻¹ (IR) C≡N stretch at ~2200 cm⁻¹ (IR)

Implications :

  • The benzodioxole moiety enhances aromatic stacking in all cases, but its placement influences solubility and target engagement. For example, acrylonitriles () may act as kinase inhibitors, whereas sulfonamides are more likely to target enzymes like carbonic anhydrase .

Data Table: Comparative Analysis of Key Compounds

Compound Class Example Structure Yield (%) Purity (%) Key Functional Groups Reference
Target Sulfonamide N-(2-(Benzodioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide Sulfonamide, morpholinoethyl Inferred
Piperazine Derivative N-(2-(4-Methylpiperazin-1-yl)ethyl)acetamide 25 98.7 Piperazine, acetamide
Morpholino Derivative N-(2-Morpholinoethyl)acetamide 7.0 97.8 Morpholine, acetamide
Benzimidazole 2-(Benzodioxol-5-yl)-6-(benzodioxol-5-yloxy)-5-fluoro-1H-benzimidazole (4d) 45 >95 Benzimidazole, benzodioxole
Acrylonitrile (Z)-3-(Benzodioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) 45 >95 Acrylonitrile, benzodioxole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。